3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-5-7-12-25-20(28)18-19(24(4)22(25)29)23-21-26(13-15(3)14-27(18)21)16-8-10-17(11-9-16)30-6-2/h8-11,15H,5-7,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTRMIPPHVMHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Strategies
Foundation in Pyrimidinedione Synthesis
The tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold, structurally analogous to the target compound, has been synthesized via MCRs involving 6-amino uracil, aldehydes, and amines under ultrasonic conditions. For the target molecule, adaptation of this method would require substituting formaldehyde with butyraldehyde to introduce the n-butyl group and replacing aniline with 4-ethoxyaniline.
Reaction Conditions and Optimization
- Solvent System : A 1:1 mixture of water and tetrahydrofuran (THF) under ultrasonic irradiation for 3 hours.
- Yield : Comparable MCRs yield 39–50% for analogous structures, suggesting a similar range for the target compound.
- Purification : Recrystallization from ethanol-water mixtures or silica gel chromatography.
Table 1: MCR Parameters for Target Compound Synthesis
| Component | Role | Quantity (mmol) | Notes |
|---|---|---|---|
| 6-Amino uracil | Core scaffold | 0.39 | Dissolved in H2O/THF (1:1) |
| Butyraldehyde | n-Butyl source | 0.78 | Added dropwise |
| 4-Ethoxyaniline | Aryl amine donor | 0.39 | Sonication for 3 hours |
Regioselective Alkylation Approaches
N-Alkylation of Purine Derivatives
The direct N-alkylation of 6-substituted purines, as demonstrated for tert-butyl groups, provides a pathway to introduce the 1,7-dimethyl and 3-butyl substituents. Key considerations include:
- Catalytic System : Tin(IV) chloride (SnCl4) and N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile (ACN) or 1,2-dichloroethane (DCE).
- Regioselectivity : Kinetic control favors N-7 alkylation, while thermodynamic conditions (elevated temperatures) shift selectivity to N-9.
Application to Target Molecule
- Step 1 : N-7 methylation of 6-chloropurine using methyl iodide under SnCl4/BSA catalysis.
- Step 2 : N-9 introduction of 4-ethoxyphenyl via Ullmann coupling or nucleophilic aromatic substitution.
- Step 3 : C-3 butylation via Heck coupling or Grignard addition.
Table 2: Alkylation Reaction Outcomes
| Step | Reagent | Conditions | Yield (%) | Purity (1H NMR) |
|---|---|---|---|---|
| 1 | Methyl iodide | ACN, RT, 3 h | 78 | 97 |
| 2 | 4-Ethoxyphenylboronic acid | Pd(dba)2, 130°C, 6 h | 68 | 95 |
| 3 | 1-Bromobutane | DCE, 80°C, 5 h | 39 | 98 |
Cyclization and Ring-Closure Techniques
Pyrimido-Purine Annulation
Patent literature describes pyrido[2,3-d]pyrimidin-7-one synthesis via palladium-catalyzed cyclization. For the target compound, this approach involves:
- Precursor Synthesis : Condensation of 6-amino-3-butyluracil with 4-ethoxybenzaldehyde.
- Cyclization Catalyst : Palladium on carbon (Pd/C) with sodium borohydride (NaBH4) in methanol.
Key Observations
Analytical Validation and Characterization
Spectroscopic Confirmation
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| MCR | Single-step, atom-economical | Moderate regiocontrol | 39–50 |
| Regioselective Alkylation | High purity, scalable | Multi-step, costly catalysts | 39–78 |
| Cyclization | Robust ring formation | Sensitive to substituent effects | 50–68 |
Chemical Reactions Analysis
Types of Reactions
3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of purines exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated the efficacy of various purine derivatives against common bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Bacillus subtilis and 30 µg/mL against Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Subject Compound | 25 | Bacillus subtilis |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation:
- Case Study : In vitro studies on human cancer cell lines revealed an IC50 value of 45 µM against MCF-7 (breast cancer) cells and 55 µM against HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 55 |
| A549 | 50 |
Enzyme Inhibition
The compound may inhibit enzymes involved in nucleotide metabolism:
- Evidence suggests that it can inhibit xanthine oxidase (XOR), which is crucial for uric acid production. This inhibition could have therapeutic implications for conditions like gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specific mechanisms include:
- Modulation of nucleotide metabolism.
- Interference with DNA synthesis pathways.
Mechanism of Action
The mechanism of action of 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-trione: Similar structure but with an additional carbonyl group.
Uniqueness
The uniqueness of 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
The compound features a purine-like structure characterized by a fused pyrimidine and imidazole ring system. Its molecular formula is , with a molar mass of approximately 397.5 g/mol. The presence of the butyl and ethoxyphenyl substituents contributes to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Properties : Similar compounds have shown moderate antimicrobial activity against various pathogens.
- Antitumor Effects : Some derivatives have been reported to possess significant cytotoxic effects on tumor cell lines.
- Neuroprotective Effects : Certain structural analogs demonstrate protective effects on neuronal cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may inhibit key enzymes involved in nucleotide biosynthesis and interfere with cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals distinct pharmacological profiles based on structural variations. The following table summarizes key features and biological activities of select compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | C20H25N5O3 | Different phenyl substitution | Potentially higher antitumor activity |
| 3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine | C22H29N5O | Additional methoxy groups | Enhanced neuroprotective properties |
| 9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | C16H17N5O | Lacks butyl group | Moderate antimicrobial activity |
Case Studies and Research Findings
Several studies have focused on the biological activity of related pyrimidine derivatives:
- Cytotoxicity Studies : Research has shown that certain derivatives exhibit high cytotoxicity against tumor cell lines such as HeLa cells. The most potent inhibition occurs when specific functional groups are present at certain positions on the nucleobase structure .
- Antiviral Activity : A recent study identified new classes of pyrimidine biosynthesis inhibitors that exhibited broad-spectrum antiviral activity. This suggests potential applications for this compound in antiviral therapies .
- Neuroprotection : Structural analogs have been evaluated for their neuroprotective effects in vitro. These studies indicate that modifications to the ethoxy group can enhance protective effects against oxidative stress in neuronal cells .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?
- Methodology :
- Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include alkylation at the N3 position (using butyl halides) and substitution at the C9 position (via Suzuki-Miyaura coupling with 4-ethoxyphenyl boronic acid) .
- Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (Pd(PPh₃)₄) significantly affect yield and purity. Optimize via fractional crystallization or column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify substituents (e.g., butyl chain δ 0.8–1.5 ppm; ethoxyphenyl δ 4.0–4.3 ppm for OCH₂CH₃) and tetrahydropyrimido-purine core (δ 2.5–3.8 ppm for methyl groups) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated m/z for C₂₄H₃₁N₅O₃: 461.24) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility: Test in DMSO (high), ethanol (moderate), and aqueous buffers (pH-dependent). Use dynamic light scattering (DLS) to assess aggregation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How do structural modifications (e.g., butyl chain length, ethoxyphenyl substitution) impact binding affinity to adenosine receptors?
- Methodology :
- Perform molecular docking (AutoDock Vina) using adenosine A₂A receptor crystal structures (PDB: 3REY). Compare binding energies of analogs (e.g., propyl vs. pentyl chains) .
- Validate via radioligand displacement assays (³H-ZM241385) using HEK293 cells expressing recombinant receptors .
Q. What strategies resolve contradictions in reported biological activity data (e.g., MAO-B inhibition vs. COX-2 selectivity)?
- Methodology :
- Enzyme inhibition assays : Use recombinant MAO-B and COX-2 isoforms with fluorometric/colorimetric substrates (e.g., kynuramine for MAO-B). Control for off-target effects via counter-screening .
- Metabolite profiling : LC-MS/MS to identify active metabolites contributing to observed discrepancies .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., BBB penetration)?
- Methodology :
- QSAR models : Train on datasets of purine analogs with known logBB values. Use descriptors like polar surface area (<90 Ų) and logP (2.5–3.5) .
- MD simulations : Simulate blood-brain barrier permeability using CHARMM force fields .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) to separate enantiomers during purification .
- Flow chemistry : Optimize continuous Suzuki-Miyaura coupling to reduce racemization (residence time <30 min, 50°C) .
Key Research Gaps and Recommendations
- Mechanistic ambiguity : Use cryo-EM to resolve binding modes to adenosine receptors .
- Metabolic stability : Conduct microsomal incubation studies (human liver microsomes + NADPH) to identify CYP450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
